N-(5-nitro-indan-2-yl)-acetamide

Description

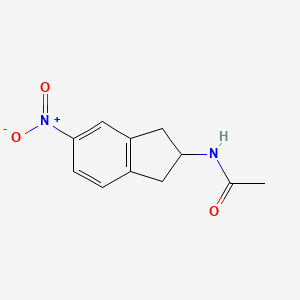

N-(5-nitro-indan-2-yl)-acetamide is a nitro-substituted acetamide derivative characterized by an indan core (a bicyclic structure comprising fused benzene and cyclopentane rings) with a nitro (-NO₂) group at the 5-position and an acetamide (-NHCOCH₃) moiety at the 2-position. The nitro group enhances electron-withdrawing effects, influencing reactivity, crystal packing, and biological interactions .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

N-(5-nitro-2,3-dihydro-1H-inden-2-yl)acetamide |

InChI |

InChI=1S/C11H12N2O3/c1-7(14)12-10-4-8-2-3-11(13(15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,12,14) |

InChI Key |

WCXIWGHRTWTVAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibitors

Acetamide derivatives with aromatic systems exhibit MAO-A/B inhibitory activity, critical for neurodegenerative disease treatment. Key analogs include:

- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Activity: MAO-A inhibitor with IC₅₀ = 0.028 µM and 50-fold selectivity over MAO-B . Structural Difference: Contains a pyrazoloquinoxaline scaffold instead of an indan ring. The 4-chlorophenyl group enhances selectivity.

- Safinamide and Milacemide :

Antimicrobial Acetamides

Nitro-substituted acetamides often show antimicrobial activity. Notable examples:

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :

- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide :

Nitro-Substituted Carcinogenic Analogs

Nitro groups can confer carcinogenicity in certain contexts:

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) :

- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole: Activity: Forestomach tumorigenesis (59% incidence) due to hydrazine and nitro synergism .

Safety Note: N-(5-nitro-indan-2-yl)-acetamide’s indan core may reduce metabolic activation risks compared to furyl or thiazolyl systems, but nitro group positioning requires toxicological evaluation.

Indole and Indan Derivatives

- The indole nitro group enhances redox cycling for pro-apoptotic effects .

Substituent Effects on Physicochemical Properties

Meta-substitution with nitro groups significantly alters crystal packing:

- N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide: Crystal System: Monoclinic, with hydrogen bonding between nitro and acetamide groups enhancing lattice stability .

- This compound :

- Predicted Behavior : The indan system may promote π-π stacking, while the nitro group’s electron-withdrawing nature could reduce solubility compared to methyl or methoxy analogs.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.